molecular formula C14H18N4O B10836388 Tetra-substituted urea derivative 1

Tetra-substituted urea derivative 1

Cat. No.: B10836388
M. Wt: 258.32 g/mol
InChI Key: ATPCFTJMZOBYDC-UHFFFAOYSA-N
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Description

Tetra-substituted urea derivative 1 is a compound characterized by the presence of four substituent groups attached to the urea core. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra-substituted urea derivatives can be synthesized through several methods. One common approach involves the reaction of carbamate-protected primary or secondary amines with primary or secondary amines in the presence of stoichiometric quantities of trimethylaluminum . Another method includes the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is particularly advantageous due to its simplicity and environmental friendliness.

Industrial Production Methods

Industrial production of tetra-substituted urea derivatives often involves the use of phosgene or isocyanates as intermediates. These intermediates react with amines to form the desired urea derivatives . The process is typically carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetra-substituted urea derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding urea oxides.

    Reduction: Reduction reactions can convert urea derivatives into amines.

    Substitution: Substitution reactions involve the replacement of one substituent group with another.

Common Reagents and Conditions

Common reagents used in these reactions include phenyliodine diacetate, potassium isocyanate, and trimethylaluminum . Reaction conditions vary depending on the desired transformation, but they often involve mild temperatures and aqueous or organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted ureas, amines, and urea oxides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of tetra-substituted urea derivatives involves their interaction with specific molecular targets and pathways. For example, in medicinal applications, these compounds may inhibit enzymes or receptors involved in disease progression . The exact mechanism depends on the specific structure and substituents of the urea derivative.

Comparison with Similar Compounds

Tetra-substituted urea derivatives can be compared with other urea derivatives such as mono-, di-, and tri-substituted ureas. The unique feature of tetra-substituted urea derivatives is the presence of four substituent groups, which can significantly influence their chemical and biological properties . Similar compounds include:

    Mono-substituted ureas: Contain one substituent group.

    Di-substituted ureas: Contain two substituent groups.

    Tri-substituted ureas: Contain three substituent groups.

The tetra-substituted urea derivatives are unique due to their enhanced stability and potential for diverse functionalization, making them valuable in various applications.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

N-cyclohexyl-N-methylbenzotriazole-1-carboxamide

InChI

InChI=1S/C14H18N4O/c1-17(11-7-3-2-4-8-11)14(19)18-13-10-6-5-9-12(13)15-16-18/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

ATPCFTJMZOBYDC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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